1-Chloro-5-iodo-2-methyl-4-nitrobenzene
Overview
Description
“1-Chloro-5-iodo-2-methyl-4-nitrobenzene” is a chlorinated nitroaromatic compound . It is also known as “2-chloro-5-nitrotoluene” and is an important building block for the synthesis of diverse heterocycles and a number of industrial chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines is also a possible route .Molecular Structure Analysis
The molecular formula of “this compound” is C7H5ClINO2 . The compound has a molecular weight of 297.478 Da . The molecule is essentially planar with a dihedral angle between the nitro group and the phenyl ring .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Microbial Degradation and Environmental Remediation
Studies on similar nitroaromatic compounds, such as 1-chloro-4-nitrobenzene, have shown that certain bacterial strains can utilize these compounds as a carbon, nitrogen, and energy source, leading to their degradation. This indicates a potential application in environmental remediation, where microbial degradation could be employed to remove nitroaromatic pollutants from contaminated sites. For example, a study by Shah (2014) demonstrated that a bacterial strain from the family Pseudomonad could degrade 1-chloro-4-nitrobenzene, transforming it into less harmful products through processes like partial reduction and Bamberger rearrangement (Shah, 2014).
Organic Synthesis and Material Science
Research on chloro-nitrobenzene derivatives has shown their utility in organic synthesis, where they serve as intermediates for various chemical reactions. For instance, the interaction of 1-chloro-4-nitrobenzene with sodium glycolate and sodium glycerolate has been explored to replace the chlorine atom with specific functional groups, demonstrating the compound's reactivity and potential in synthesizing novel organic molecules (Blanksma & Fohr, 2010).
Nanotechnology
The ability of similar nitroaromatic compounds to form nanostructures has been observed, suggesting potential applications in nanotechnology. For instance, 1-iodo-4-nitrobenzene was found to form nanowires on graphite surfaces, indicating that derivatives like 1-Chloro-5-iodo-2-methyl-4-nitrobenzene could also exhibit interesting behaviors on various substrates, potentially leading to novel applications in electronics or materials science (Jiang, Wang, & Deng, 2007).
Spectroscopic and Theoretical Studies
Investigations into the magnetic resonance spectroscopic properties of substituted anisoles, including those with nitro groups, offer insights into the electronic structure and reactivity of such compounds. These studies contribute to a deeper understanding of how different substituents, including chloro, iodo, and nitro groups, affect the chemical behavior and properties of benzene derivatives, potentially guiding the development of new materials or chemical processes (Pandiarajan et al., 1994).
Safety and Hazards
Mechanism of Action
Mode of Action
Compounds like “1-Chloro-5-iodo-2-methyl-4-nitrobenzene” are aromatic compounds, which typically undergo electrophilic aromatic substitution reactions . In the first step of this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Properties
IUPAC Name |
1-chloro-5-iodo-2-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGZOXGUGMUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681967 | |
Record name | 1-Chloro-5-iodo-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859794-01-7 | |
Record name | 1-Chloro-5-iodo-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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